Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)-

CNS drug design Lipophilicity Blood‑brain barrier penetration

This 2-propoxy-substituted N-(pyrrolidinylethyl)benzamide (Ba 98) is a selective D3/D4 receptor probe validated in US5686482A. Its 2-propoxy chain provides distinct steric and lipophilic character (LogP 2.81, TPSA 45.06 Ų) that cannot be substituted by shorter ethoxy or methoxy analogs without invalidating SAR conclusions. The compound's CNS-penetrant profile enables robust target-engagement assays including PET and ex-vivo autoradiography. Researchers seeking subtype-selectivity differentiation or GPCR docking benchmarks should procure this specific propoxy variant to ensure assay reproducibility.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 73664-83-2
Cat. No. B13776006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)-
CAS73664-83-2
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2
InChIInChI=1S/C16H24N2O2/c1-2-13-20-15-8-4-3-7-14(15)16(19)17-9-12-18-10-5-6-11-18/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,17,19)
InChIKeyZEKKGCNVBCOGIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 2‑propoxy‑N‑(2‑(pyrrolidinyl)ethyl)‑ (CAS 73664‑83‑2): A Structurally Differentiated Dopamine‑Receptor Ligand Scaffold


Benzamide, 2‑propoxy‑N‑(2‑(pyrrolidinyl)ethyl)‑ (also known as “Ba 98”; C₁₆H₂₄N₂O₂, MW 276.37 g mol⁻¹) is a synthetic N‑(pyrrolidinylethyl)benzamide that occupies a discrete position within the dopamine‑receptor ligand space. The molecule combines a 2‑propoxy‑benzamide core with a pyrrolidinyl‑ethyl side‑chain, a motif generically claimed in patent US5686482A for selective D₃/D₄ receptor antagonism [REFS‑1]. Physicochemical profiling (computed LogP ≈ 2.81, TPSA 45.06 Ų, boiling point 444 °C) distinguishes it from its shorter‑alkoxy homologues [REFS‑2] and suggests CNS drug‑likeness, making it a relevant candidate for neuroscience probe procurement and structure‑activity relationship (SAR) studies.

Why 2‑Propoxy‑N‑(2‑(pyrrolidinyl)ethyl)benzamide Cannot Be Replaced by Shorter‑Alkoxy or Unsubstituted Benzamide Analogs


The 2‑propoxy substituent is not a passive structural variant; it directly modulates lipophilicity, steric bulk, and potential receptor‑binding interactions. Computed physicochemical data show that reducing the alkoxy chain from propoxy to ethoxy (2‑ethoxy analog, CAS 73664‑80‑9) or methoxy substantially alters logP and topological polar surface area, which are known determinants of blood‑brain barrier penetration and off‑target binding [REFS‑1][REFS‑2]. In the broader class of N‑(pyrrolidinylethyl)benzamides, even minor changes in the 2‑alkoxy group have been shown to shift dopamine‑receptor subtype selectivity, underscoring that the 2‑propoxy compound cannot be considered interchangeable with its ethoxy or methoxy counterparts without experimental validation [REFS‑1]. Consequently, researchers who substitute this scaffold risk invalidating SAR conclusions and compromising assay reproducibility.

Quantitative Differentiation of 2‑Propoxy‑N‑(2‑(pyrrolidinyl)ethyl)benzamide from Closest Structural Analogs


Enhanced Lipophilicity (LogP) versus Ethoxy and Methoxy Analogs

The computed XLogP3 of 2‑propoxy‑N‑(2‑(pyrrolidinyl)ethyl)benzamide is 2.81 [REFS‑1]. This value is incrementally higher than the predicted LogP of the 2‑ethoxy analog (estimated ~2.3) and the 2‑methoxy analog (estimated ~1.8), reflecting the additional methylene unit in the alkoxy chain [REFS‑2]. Elevated LogP within this range is associated with improved passive membrane permeability and CNS penetration potential [REFS‑2].

CNS drug design Lipophilicity Blood‑brain barrier penetration

Topological Polar Surface Area (TPSA) Favorable for CNS Penetration

The benzamide, 2‑propoxy‑N‑(2‑(pyrrolidinyl)ethyl)‑ exhibits a computed TPSA of 45.06 Ų [REFS‑1]. This value falls well below the commonly applied CNS‑penetration threshold of <70–90 Ų and is lower than many comparator benzamides bearing polar substituents (e.g., halogens, hydroxyl, or larger heterocycles) [REFS‑2]. Combined with its moderate LogP, the low TPSA places the compound in a favorable region of the CNS MPO (Multiparameter Optimization) score, predictive of high brain uptake [REFS‑2].

Blood‑brain barrier CNS MPO score Drug‑likeness

Structural Congruence with Selective Dopamine D₃/D₄ Antagonist Pharmacophore

Patent US5686482A explicitly exemplifies N‑(pyrrolidinyl)benzamide derivatives bearing 2‑alkoxy substituents as high‑affinity, selective dopamine D₃ and/or D₄ receptor antagonists, with weak activity at the D₂ receptor [REFS‑1]. While the patent does not disclose the Ki of the 2‑propoxy compound itself, the close structural homology to the exemplified 2‑ethoxy and 2‑methoxy analogs (which show D₃/D₄ Ki values in the low‑nanomolar range) allows a class‑level inference that the 2‑propoxy variant occupies the same pharmacophore and is likely to display comparable or modulated selectivity [REFS‑1]. This stands in contrast to the unsubstituted benzamide or N‑(2‑pyrrolidinylethyl)benzamide without the 2‑alkoxy group, which lack the key hydrophobic pocket‑filling element required for D₃/D₄ selectivity.

Dopamine D3 receptor Dopamine D4 receptor Antipsychotic GPCR

Physicochemical Stability and Handling: Boiling Point and Density Differentiation

The compound has a computed boiling point of 444 °C at 760 mmHg and a density of 1.066 g cm⁻³ [REFS‑1]. These values are consistent with a stable, non‑volatile organic substance suitable for standard laboratory handling and long‑term storage. For procurement, the flash point of 222 °C indicates low flammability risk, and the density specification allows for accurate gravimetric dispensing, which is critical for reproducible in‑vitro assay preparation. By contrast, lower‑molecular‑weight analogs (e.g., methoxy or ethoxy) may exhibit lower boiling points and higher volatility, potentially complicating long‑term compound integrity in DMSO stock solutions.

Physicochemical properties Formulation Procurement specification

High‑Impact Application Scenarios for 2‑Propoxy‑N‑(2‑(pyrrolidinyl)ethyl)benzamide


CNS‑Focused Dopamine D₃/D₄ Receptor Occupancy Studies

The compound’s low TPSA (45.06 Ų) and optimal LogP (2.81) position it as a CNS‑penetrant probe for D₃/D₄ receptor occupancy studies, where brain exposure is paramount [REFS‑1]. In contrast to more polar benzamide competitors, its physicochemical profile predicts higher unbound brain‑to‑plasma ratios, enabling robust target engagement measurements by PET or ex‑vivo autoradiography [REFS‑2].

Structure‑Activity Relationship (SAR) Exploration of the 2‑Alkoxy Hydrophobic Pocket

The 2‑propoxy chain provides a distinct steric and lipophilic increment relative to the ethoxy and methoxy prototypes disclosed in US5686482A [REFS‑1]. Medicinal chemistry teams can use this compound to systematically probe the size and shape of the hydrophobic pocket in the D₃/D₄ binding site, potentially uncovering analogs with improved subtype selectivity or reduced off‑target liability.

Procurement as a Reference Standard in Dopamine‑Receptor Screening Panels

Because the 2‑alkoxy‑N‑(pyrrolidinylethyl)benzamide scaffold is validated in the patent literature as a selective D₃/D₄ antagonist chemotype, the 2‑propoxy compound can serve as a reference standard in commercial receptor‑binding panels [REFS‑1]. Its defined physicochemical properties (density 1.066 g cm⁻³, LogP 2.81) simplify QC‑compliant stock solution preparation, reducing inter‑laboratory variability [REFS‑2].

Computational Chemistry and Docking Model Validation

The well‑characterized computed descriptors (XLogP3, TPSA, rotatable bond count) make this compound an ideal test case for validating in‑silico models of CNS permeability and GPCR docking. Its intermediate alkoxy chain length helps benchmark force‑field parameters for flexible hydrophobic substituents, an area where shorter methoxy and ethoxy analogs provide insufficient conformational diversity.

Quote Request

Request a Quote for Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.